(R)-Cyclohex-2-en-1-amine
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Overview
Description
®-Cyclohex-2-en-1-amine is an organic compound characterized by a cyclohexene ring with an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohex-2-en-1-amine typically involves the reduction of cyclohex-2-en-1-one using a chiral amine as a catalyst. One common method is the asymmetric hydrogenation of cyclohex-2-en-1-one in the presence of a chiral rhodium catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of ®-Cyclohex-2-en-1-amine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process generally includes the hydrogenation of cyclohex-2-en-1-one using a chiral catalyst, followed by purification steps such as distillation or crystallization to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-Cyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-2-en-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of ®-Cyclohex-2-en-1-amine can yield cyclohexylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like N-alkylated or N-acylated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or neutral pH, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Alkyl halides, acyl chlorides; conditions: basic or neutral pH, room temperature to moderate heating.
Major Products:
Oxidation: Cyclohex-2-en-1-one
Reduction: Cyclohexylamine
Substitution: N-alkylated or N-acylated cyclohex-2-en-1-amine derivatives
Scientific Research Applications
®-Cyclohex-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ®-Cyclohex-2-en-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the double bond in the ring.
Cyclohex-2-en-1-one: Similar structure but contains a carbonyl group instead of an amine group.
N-alkylated cyclohex-2-en-1-amines: Derivatives with alkyl groups attached to the nitrogen atom.
Uniqueness: ®-Cyclohex-2-en-1-amine is unique due to its chiral nature and the presence of both an amine group and a double bond in the cyclohexene ring. This combination of features makes it a valuable compound for asymmetric synthesis and chiral catalysis.
Properties
Molecular Formula |
C6H11N |
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Molecular Weight |
97.16 g/mol |
IUPAC Name |
(1R)-cyclohex-2-en-1-amine |
InChI |
InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2/t6-/m0/s1 |
InChI Key |
ACYMGUSQXQEHGA-LURJTMIESA-N |
Isomeric SMILES |
C1CC=C[C@@H](C1)N |
Canonical SMILES |
C1CC=CC(C1)N |
Origin of Product |
United States |
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